Emylcamate, chemically known as 1-ethyl-1-methylpropyl carbamate, is a centrally acting skeletal muscle relaxant. [] It belongs to the carbamate class of compounds. While initially investigated for its potential tranquilizing and muscle relaxant properties, [, , ] Emylcamate is not currently approved for clinical use.
Emylcamate falls under the category of pharmaceutical agents specifically targeting the central nervous system. It is classified as an anxiolytic and muscle relaxant, making it significant in clinical settings for treating anxiety and muscle tension. The compound is synthesized from 3-methyl-3-pentanol, which serves as its primary source material .
The synthesis of Emylcamate involves several methods, with the initial patented process treating 3-methyl-3-pentanol with potassium cyanate and trichloroacetic acid. This method was later improved in 1963 by using sodium cyanate and trifluoroacetic acid, which enhanced yield and efficiency .
These methods highlight the importance of reagent choice and reaction conditions in optimizing the synthesis of Emylcamate.
Emylcamate's molecular structure can be described using its IUPAC name, which reflects its functional groups and connectivity. The compound consists of:
The three-dimensional conformation of Emylcamate suggests that it has steric hindrance due to its bulky tertiary alcohol component, influencing its biological activity and interaction with receptors .
Emylcamate participates in various chemical reactions typical for carbamates:
These reactions are crucial for understanding the compound's stability, reactivity, and potential transformations in biological systems .
Emylcamate primarily exerts its effects through modulation of the GABA-A receptors in the central nervous system:
In animal studies, Emylcamate demonstrated a significant decrease in motor activity at effective doses compared to other anxiolytics like meprobamate .
Emylcamate exhibits several notable physical and chemical properties:
These properties are essential for its formulation in pharmaceutical applications and influence its pharmacological efficacy .
Emylcamate has diverse applications across various fields:
The ongoing research into Emylcamate's pharmacological profile continues to highlight its relevance in both therapeutic contexts and scientific investigations .
The development of Emylcamate (chemical name: 3-methyl-3-pentyl carbamate; molecular formula: C₇H₁₅NO₂) occurred during a transformative period in psychopharmacology. The mid-1950s witnessed intensive research into carbamate compounds as potential central nervous system depressants, driven by the urgent clinical need for safer alternatives to barbiturates. Barbiturates, while effective anxiolytics and sedatives, carried significant risks of respiratory depression, tolerance, dependence, and lethal overdose. This therapeutic gap created fertile ground for pharmaceutical innovation, with several major firms investigating structurally related compounds that might offer comparable efficacy with improved safety profiles. Emylcamate emerged from this research milieu as one of several experimental carbamates investigated for their muscle relaxant and anxiolytic properties, representing the pharmaceutical industry's systematic approach to modifying chemical structures to optimize pharmacological effects [2]. Its molecular structure featured the characteristic carbamate functional group (-OCONH₂) attached to a branched alkyl chain, a configuration believed to confer both lipid solubility for blood-brain barrier penetration and metabolic stability for sustained duration of action. The compound's development reflected the growing sophistication of medicinal chemistry during this period, where slight structural modifications were systematically explored to fine-tune pharmacological profiles.
Table: Key Characteristics of Emylcamate
Property | Detail |
---|---|
Chemical Name | 3-methyl-3-pentyl carbamate |
Molecular Formula | C₇H₁₅NO₂ |
CAS Registry Number | 78-28-6 |
Development Period | Mid-1950s |
Initial Classification | Carbamate anxiolytic/muscle relaxant |
Emylcamate's pathway to market was shaped by strategic intellectual property protections secured by the pharmaceutical company Merck & Co. Patent applications filed in the mid-1950s (exemplified by US Patent 2,937,119 granted in 1960) specifically claimed the chemical structure of 3-methyl-3-pentyl carbamate and its therapeutic utility as a tranquilizing agent and skeletal muscle relaxant. These patents formed the commercial foundation for Merck's brand-named product Striatran, introduced circa 1955-1956. The name "Striatran" itself likely referenced the compound's action on subcortical brain structures, particularly the striatum, believed to mediate its effects on muscle tone and anxiety. Merck's promotional materials positioned Striatran as a novel dual-action therapeutic agent, capable of reducing anxiety and nervous tension while simultaneously alleviating associated muscle spasms, particularly those arising from psychosomatic origins or neurological conditions. This dual indication strategy aimed to differentiate Emylcamate in a rapidly growing market [2] [5].
The development and marketing of Emylcamate/Striatran coincided with a pivotal shift in how chemical knowledge was translated into commercial pharmaceuticals. As historian Ursula Klein has documented, this era saw the ascendancy of "paper tools" – chemical formulas and reaction schemes – as fundamental instruments for both creating and protecting pharmaceutical innovations. Berzelian formulas, representing molecular structures graphically, became indispensable "material resources" for modeling potential drugs and predicting their behavior. The patent documentation for Emylcamate exemplified this, utilizing structural formulas to precisely demarcate Merck's intellectual property boundaries around the 3-methyl-3-pentyl carbamate molecule. This formalized representation allowed chemists to manipulate and reason about the compound's structure on paper, facilitating its differentiation from other carbamates like meprobamate (marketed as Miltown and Equanil) or tybamate. Klein's concept of "technoscience" aptly describes this integration where scientific reasoning (structure-activity relationships) and technological/commercial imperatives (patent protection, market positioning) became inextricably linked in bringing molecules like Emylcamate to patients [5].
Table: Emylcamate in the Context of Contemporary Carbamates (Mid-1950s)
Compound (Brand) | Chemical Structure Differences | Primary Marketed Indications |
---|---|---|
Emylcamate (Striatran) | 3-methyl-3-pentyl carbamate | Anxiety, muscle tension |
Meprobamate (Miltown, Equanil) | 2-methyl-2-propylpropane-1,3-diyl dicarbamate | Anxiety, tension, muscle relaxation |
Tybamate (Solacen, Tybatran) | 2-(carbamoyloxymethyl)-2-methylpentyl carbamate | Anxiety, neuroses |
Phenprobamate (Gamaquil) | 3-phenylpropyl carbamate | Muscle relaxation |
Despite its initial promise and Merck's commercial backing, Emylcamate (Striatran) experienced a relatively rapid decline in market presence and physician adoption by the early 1960s. This decline was primarily driven by the overwhelming commercial success and clinical preference for meprobamate (marketed under the iconic brand names Miltown by Wallace Laboratories and Equanil by Wyeth). Several interconnected factors contributed to this market shift. Firstly, meprobamate benefited from an unprecedented and massive marketing campaign that framed anxiety and tension as ubiquitous conditions treatable with a simple pill, significantly raising public awareness and patient demand. Secondly, while both drugs were carbamates with similar indications, meprobamate was perceived by many clinicians as having a more reliable and pronounced anxiolytic effect. Thirdly, the broader therapeutic adoption and extensive physician familiarity with meprobamate created a powerful network effect, further marginalizing less prominent alternatives like Emylcamate. Clinical studies and reviews published in the early 1960s often positioned meprobamate as the standard against which newer anxiolytics, including Emylcamate, were compared, reinforcing its market dominance [2].
The trajectory of Emylcamate exemplifies the intense competitive dynamics within the rapidly expanding psychopharmacology market of the late 1950s and early 1960s. Its decline underscores how factors beyond pure efficacy – including marketing power, physician perception, timing of market entry, and the establishment of a drug as the therapeutic standard – could decisively shape the commercial success or failure of structurally and pharmacologically similar compounds. Although Emylcamate remained available for several years, its sales and prominence dwindled significantly in the face of meprobamate's dominance, even before the later emergence of the benzodiazepines (e.g., chlordiazepoxide - Librium, diazepam - Valium) which would eventually supersede both. The story of Emylcamate thus serves as a case study in the early evolution of the modern psychotropic drug market, highlighting the complex interplay between medicinal chemistry, clinical perception, and aggressive commercialization in determining a pharmaceutical agent's lifespan [2].
Table: Chronology of Emylcamate and Key Competitors
Time Period | Event |
---|---|
~1955-1956 | Emylcamate (Striatran) introduced by Merck & Co. |
1955 | Meprobamate (Miltown) introduced by Wallace Laboratories; (Equanil) by Wyeth |
Late 1950s | Meprobamate achieves widespread popularity and cultural recognition |
Early 1960s | Emylcamate usage declines significantly; Meprobamate dominates market |
1960 | Chlordiazepoxide (Librium), first benzodiazepine, introduced |
1963 | Diazepam (Valium) introduced; begins era of benzodiazepine dominance |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7